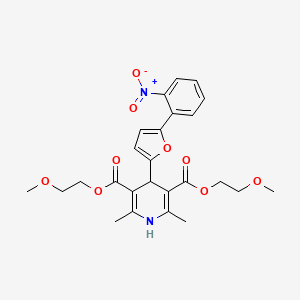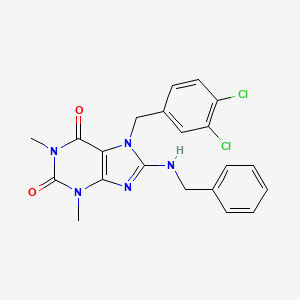![molecular formula C15H12F3NO3 B11620472 methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11620472.png)
methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a trifluoromethyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where benzaldehyde derivatives react with active methylene compounds in the presence of a base catalyst . The reaction conditions often include mild temperatures and solvents like ethanol or ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as hydrotalcites modified with metals like titanium or zinc can be used to enhance the reaction efficiency . The process is designed to be environmentally friendly, minimizing the use of hazardous solvents and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl) phenyl) acetamide
- (5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one
Uniqueness
Methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12F3NO3 |
|---|---|
Molekulargewicht |
311.25 g/mol |
IUPAC-Name |
methyl (5E)-4-hydroxy-2-methyl-5-[[2-(trifluoromethyl)phenyl]methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO3/c1-8-12(14(21)22-2)13(20)11(19-8)7-9-5-3-4-6-10(9)15(16,17)18/h3-7,20H,1-2H3/b11-7+ |
InChI-Schlüssel |
UPBFESDPZFEFDN-YRNVUSSQSA-N |
Isomerische SMILES |
CC1=N/C(=C/C2=CC=CC=C2C(F)(F)F)/C(=C1C(=O)OC)O |
Kanonische SMILES |
CC1=NC(=CC2=CC=CC=C2C(F)(F)F)C(=C1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11620390.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11620392.png)
![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11620411.png)
![5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11620419.png)
![N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide](/img/structure/B11620427.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11620429.png)
![N-methyl-2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11620436.png)
![2-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11620437.png)

![(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620452.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)

![Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620475.png)

